molecular formula C22H17N3O5S B5065086 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5065086
M. Wt: 435.5 g/mol
InChI Key: ICOLPQWGUYJHHG-UHFFFAOYSA-N
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Description

5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of indole, benzodioxole, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzodioxole and indole moieties are coupled using a palladium-catalyzed C-N cross-coupling reaction.

    Diazinane Formation: The final step involves the formation of the diazinane ring through a cyclization reaction with appropriate thiourea derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane ring, potentially leading to the formation of reduced sulfur-containing derivatives.

    Substitution: The benzodioxole and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in the development of new drugs, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to target specific molecular pathways makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved stability.

Mechanism of Action

The mechanism of action of 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets within cells. The compound has been shown to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of indole, benzodioxole, and diazinane moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[[1-[2-(1,3-benzodioxol-5-yloxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-20-16(21(27)24-22(31)23-20)9-13-11-25(17-4-2-1-3-15(13)17)7-8-28-14-5-6-18-19(10-14)30-12-29-18/h1-6,9-11H,7-8,12H2,(H2,23,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOLPQWGUYJHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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